molecular formula C16H19N7OS2 B4006481 N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

Cat. No.: B4006481
M. Wt: 389.5 g/mol
InChI Key: BOFKMZHIWCQRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position. The molecule also contains a tetrazole ring linked via a sulfanyl (-S-) bridge to a butanamide chain. The isopropyl group enhances lipophilicity, while the tetrazole moiety contributes to electron-deficient aromatic interactions, making the compound a candidate for targeted drug design .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7OS2/c1-4-12(13(24)17-15-19-18-14(26-15)10(2)3)25-16-20-21-22-23(16)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFKMZHIWCQRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents might include isopropylamine, phenylhydrazine, and various sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be studied for its potential pharmacological properties. Compounds containing thiadiazole and tetrazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In industry, N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

Thiadiazole derivatives are widely studied for their bioactivity. Key comparisons include:

Compound Name Substituents/R-Groups Key Properties/Activities Source
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Ethylsulfanyl, acetamide Antifungal activity
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide Isopropyl, toluenesulphonamide Enhanced solubility and stability
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Chlorobenzyl, isobutyramide Improved metabolic stability

Key Findings :

  • Ethylsulfanyl vs.
  • Acetamide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., toluenesulphonamide) exhibit higher solubility but reduced membrane permeability compared to the target compound’s butanamide chain .

Tetrazole-Containing Analogs

The sulfanyl-linked tetrazole moiety is critical for bioactivity. Comparisons include:

Compound Name Structural Features Biological Activity Source
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide Fluorophenyl-tetrazole, propanamide Antitumor activity (IC₅₀: 12 µM)
2-{[5-(4-Methylphenyl)-triazolo[3,4-b]thiazol-3-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Triazolo-thiazole, thiadiazole Broad-spectrum antimicrobial activity

Key Findings :

  • Phenyl vs.
  • Sulfanyl Linkage : The -S- bridge in the target compound facilitates redox-mediated interactions, a feature shared with triazolo-thiazole derivatives that exhibit potent antimicrobial effects .

Sulfanyl-Linked Heterocycles

Sulfanyl groups are pivotal for modulating reactivity and target engagement:

Compound Name Core Structure Notable Properties Source
2-({5-Methyl-5H-triazino[5,6-b]indol-3-yl}sulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide Triazinoindole, thiadiazole Anticancer (apoptosis induction)
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Trifluoromethyl benzamide High enzyme inhibition (Ki: 0.8 nM)

Key Findings :

  • Triazinoindole vs. Tetrazole: Triazinoindole-containing compounds (e.g., ) show apoptosis-inducing effects, while the target compound’s tetrazole moiety may favor kinase inhibition due to its smaller aromatic footprint .
  • Trifluoromethyl Effects : The trifluoromethyl group in analogs like N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide enhances electronegativity, improving enzyme-binding affinity compared to the target compound’s phenyl-tetrazole system .

Biological Activity

N~1~-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15N7O2S2\text{C}_{12}\text{H}_{15}\text{N}_{7}\text{O}_{2}\text{S}_{2}

It features a thiadiazole ring and a tetrazole moiety, which are known to contribute to various biological activities. The presence of these heterocycles enhances the lipophilicity and bioavailability of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanamide have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008
N~1~...MCF-7TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds.

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Kinases : Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer progression, including epidermal growth factor receptor (EGFR) and phosphodiesterase (PDE) .
  • Aromatase Inhibition : Compounds similar to N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanamide have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Case Studies

In a recent study published in Acta Pharmaceutica, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among these derivatives, one compound (identified as 4y) was particularly effective against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Q & A

Q. Q1. What are the optimal synthetic routes for N¹-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the thiadiazole and tetrazole rings. Key steps include:

  • Thiadiazole functionalization : React 5-isopropyl-1,3,4-thiadiazol-2-amine with a chlorinated butanamide precursor under basic conditions (e.g., triethylamine in dioxane) .
  • Tetrazole coupling : Introduce the sulfanyl group via nucleophilic substitution using 1-phenyl-1H-tetrazole-5-thiol in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Adjust reaction time, solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for sulfanyl group incorporation) to minimize byproducts. Use HPLC or LC-MS to monitor intermediate purity .

Q. Q2. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the thiadiazole-tetrazole linkage and confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and sulfanyl moiety (δ 3.8–4.2 ppm).
    • FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer studies)?

Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. Mitigate this by:

  • Orthogonal validation : Use independent assays (e.g., bacterial MIC vs. mammalian cell cytotoxicity) to confirm target specificity .
  • Mechanistic studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify interactions with suspected targets like bacterial topoisomerases or human kinases .
  • Dose-response profiling : Compare EC₅₀ values across assays; significant discrepancies may indicate assay interference (e.g., redox activity in tetrazole moieties) .

Q. Q4. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • MD simulations : Apply GROMACS to assess stability of the sulfanyl bridge in physiological conditions (e.g., solvation in water/lipid bilayers) .
  • ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, logP (~3.5), and blood-brain barrier penetration (low likelihood due to amide hydrophilicity) .

Q. Q5. How can researchers design experiments to elucidate the role of the isopropyl-thiadiazole moiety in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., tert-butyl instead of isopropyl) and compare bioactivity .
  • Isotopic labeling : Use ¹³C-labeled isopropyl groups in NMR-based binding studies to track conformational changes in target proteins .
  • Proteomic profiling : Apply SILAC (stable isotope labeling by amino acids in cell culture) to identify proteins selectively bound to the isopropyl-thiadiazole motif .

Data Analysis and Theoretical Frameworks

Q. Q6. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to calculate IC₅₀ and Hill slopes .
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to assess reproducibility across biological replicates .
  • ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., p < 0.05 for selective toxicity in cancer vs. normal cells) .

Q. Q7. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Target-based screening : Align with the "one target, one drug" paradigm by prioritizing enzymes with conserved active sites (e.g., bacterial dihydrofolate reductase) .
  • Polypharmacology models : Use SEA (similarity ensemble approach) to predict off-target interactions, leveraging the tetrazole’s resemblance to carboxylic acid bioisosteres .
  • Systems biology : Map compound-target interactions onto KEGG pathways to identify synergistic combinations (e.g., pairing with DNA-damaging agents) .

Advanced Methodological Challenges

Q. Q8. What experimental and computational approaches address the compound’s potential photodegradation or oxidative instability?

Methodological Answer:

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS/MS .
  • DFT calculations : Model bond dissociation energies (BDEs) for the sulfanyl and amide groups to predict weak points in oxidative environments .
  • Stabilization strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in cyclodextrins to protect labile moieties .

Q. Q9. How can researchers validate the compound’s mechanism of action when structural analogs show conflicting results?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Generate cell lines lacking suspected targets (e.g., PARP-1) to test if bioactivity is abolished .
  • Thermal shift assays (TSA) : Measure ΔTm of target proteins upon compound binding to confirm direct interactions .
  • Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for identification by mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.